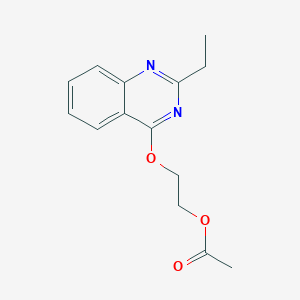

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate

説明

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is a quinazoline-based compound featuring an ethyl group at position 2 of the quinazoline ring and an ethoxy acetate moiety at position 3. Quinazoline derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and analgesic properties . The synthesis of such compounds typically involves alkylation of quinazolinone intermediates with ethyl chloroacetate under reflux conditions, as demonstrated in related studies .

特性

分子式 |

C14H16N2O3 |

|---|---|

分子量 |

260.29 g/mol |

IUPAC名 |

2-(2-ethylquinazolin-4-yl)oxyethyl acetate |

InChI |

InChI=1S/C14H16N2O3/c1-3-13-15-12-7-5-4-6-11(12)14(16-13)19-9-8-18-10(2)17/h4-7H,3,8-9H2,1-2H3 |

InChIキー |

KGRGSVZAGQCSNP-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCCOC(=O)C |

製品の起源 |

United States |

準備方法

The synthesis of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

科学研究への応用

2-((2-エチルキナゾリン-4-イル)オキシ)エチルアセテートは、科学研究でいくつかの用途があります。

化学: より複雑なキナゾリン誘導体の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性、抗がん性、および抗炎症性などの潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進められています。

科学的研究の応用

Anticancer Activity

Research indicates that 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of tyrosine kinases, which are crucial for cell signaling and proliferation. This compound has been tested against various cancer cell lines, demonstrating reduced viability and inducing apoptosis.

Case Study:

A study evaluated the effects of this compound on A549 (lung cancer) and C6 (glioma) cell lines. Results showed that treatment led to reduced cell viability with IC50 values indicating potent activity at low concentrations. The assays utilized included MTT and caspase activation assays to confirm these findings.

Antimicrobial Activity

In addition to its anticancer effects, this compound shows promise as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of both bacterial and fungal pathogens.

Research Findings:

A recent investigation revealed that 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate effectively inhibited several strains of bacteria, indicating a broad spectrum of activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. This includes potential interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism.

作用機序

2-((2-エチルキナゾリン-4-イル)オキシ)エチルアセテートの作用機序には、体内の特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。 正確な経路と標的はまだ調査中ですが、細胞の成長とアポトーシスに関連するシグナル伝達経路の調節に関与すると考えられています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives with varying substituents and ester functionalities have been synthesized and studied. Key examples include:

Key Observations :

- Functional Group Impact : Replacement of the ester group with a hydrazide (as in ) introduces hydrogen-bonding capacity, which may improve interaction with biological targets.

Non-Quinazoline Analogues with Ester Functionalities

Compounds such as thiazole- and benzothiazole-based esters share functional similarities and serve as useful comparators:

Key Observations :

- Bioactivity : Thiazole derivatives (e.g., ) are frequently used in antibiotic synthesis due to their β-lactamase inhibitory properties.

- Structural Flexibility : Benzothiazole esters () exhibit versatility in forming fluorescent sensors, highlighting the role of the ester group in modulating electronic properties.

Physicochemical Properties

| Property | 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate | Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-yloxy)acetate | Ethyl-2-benzothiazolyl acetate |

|---|---|---|---|

| Molecular Weight | ~318 g/mol (estimated) | ~547 g/mol | ~235 g/mol |

| LogP (Lipophilicity) | ~2.5 (predicted) | ~4.1 (predicted) | ~1.8 (predicted) |

| Solubility | Moderate in DMSO | Low in aqueous solvents | High in polar aprotic solvents |

Notes:

生物活性

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate can be represented as follows:

This compound features a quinazoline moiety linked to an ethoxy group and an acetate functional group, which contributes to its solubility and reactivity.

The biological activity of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit specific kinases involved in cancer progression, such as MAP4K4, which plays a role in cell migration and invasion .

- Antitumor Activity : Research indicates that compounds with quinazoline structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) .

Anticancer Activity

A study evaluated the cytotoxic effects of several quinazoline derivatives, including 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate | MCF-7 | 12 |

| HT-29 | 10 | |

| PC3 | 10 |

These findings suggest that the compound exhibits significant cytotoxicity in a dose-dependent manner against multiple cancer cell lines .

Antibacterial Activity

Additionally, the compound's potential antibacterial properties were investigated. Ethyl acetate extracts containing quinazoline derivatives were tested against various bacterial strains. The results indicated that:

- The extracts showed inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several quinazoline derivatives to assess their anticancer properties. Among these, 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate demonstrated potent inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and altering the Bax/Bcl-2 ratio .

Case Study 2: Antimicrobial Potential

Another research effort focused on the antibacterial effects of ethyl acetate extracts from plants containing quinazoline derivatives. The study found that these extracts exhibited significant antimicrobial activity against S. aureus and other pathogens, suggesting that compounds like 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate could be explored for therapeutic applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。